molecular formula C24H19ClN6O B8210231 CCF0058981

CCF0058981

Cat. No.: B8210231
M. Wt: 442.9 g/mol
InChI Key: NQTRFDLUODRJKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CCF981 is a synthetic organic compound known for its potent noncovalent inhibition of the 3CL proteinase (Mpro) of SARS-CoV-2. It was designed on the scaffold of ML300 using structure-based optimization. This compound also inhibits the 3CL proteinase of SARS-CoV, making it a significant candidate for antiviral research .

Preparation Methods

CCF981 is synthesized through a series of chemical reactions involving the formation of key intermediates. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

CCF981 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CCF981 has a wide range of scientific research applications, including:

Mechanism of Action

CCF981 exerts its effects by inhibiting the 3CL proteinase (Mpro) of SARS-CoV-2. This enzyme is crucial for the viral replication process, as it cleaves the polyproteins encoded by the viral RNA into functional proteins. By inhibiting this enzyme, CCF981 effectively halts the replication of the virus. The molecular targets and pathways involved include the active site of the 3CL proteinase, where CCF981 binds noncovalently .

Comparison with Similar Compounds

CCF981 is unique in its noncovalent inhibition mechanism compared to other similar compounds. Some similar compounds include:

CCF981 stands out due to its noncovalent binding, which may offer advantages in terms of metabolic stability and reduced side effects .

Properties

IUPAC Name

2-(benzotriazol-1-yl)-N-[(3-chlorophenyl)methyl]-N-[4-(1H-imidazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN6O/c25-19-5-3-4-17(12-19)14-30(20-10-8-18(9-11-20)22-13-26-16-27-22)24(32)15-31-23-7-2-1-6-21(23)28-29-31/h1-13,16H,14-15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTRFDLUODRJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)N(CC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)C5=CN=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.